molecular formula C9H17ClN2O3S B1479072 2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one CAS No. 2092269-36-6

2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one

Cat. No.: B1479072
CAS No.: 2092269-36-6
M. Wt: 268.76 g/mol
InChI Key: SKTFIPMRQQZQHU-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H17ClN2O3S and its molecular weight is 268.76 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-malarial Activity

Research on piperazine derivatives, including structures similar to 2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one, has indicated their potential as anti-malarial agents. Studies have shown that certain piperazine derivatives exhibit anti-malarial activity, highlighting the importance of the piperazine moiety and its substitutions for generating this activity (Cunico et al., 2009).

Catalysis and Synthesis

Piperazine-based compounds are also explored for their catalytic activities. For instance, silica-coated magnetic nanoparticles modified with piperazine derivatives have been synthesized and shown to catalyze the preparation of certain organic compounds efficiently (Pourghasemi Lati et al., 2018). This demonstrates the utility of such compounds in facilitating chemical reactions, potentially offering environmentally friendly and efficient synthetic routes.

Antimicrobial and Antitubercular Agents

The application extends to the development of antimicrobial and antitubercular agents. Compounds containing the piperazine structure have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results as potent antitubercular agents (Jallapally et al., 2014). This suggests the potential of piperazine derivatives in addressing infectious diseases, particularly tuberculosis.

Serotonin Receptor Ligands

Moreover, piperazinyl derivatives have been identified with high binding affinities for serotonin receptors, such as 5-HT(6), indicating their potential as neurological and psychiatric disorder treatments (Park et al., 2011). The modulation of serotonin receptors through these compounds could provide new avenues for treating conditions like depression, anxiety, and schizophrenia.

Supramolecular Chemistry

In supramolecular chemistry, the structural and bonding characteristics of piperazine derivatives have been studied, providing insights into hydrogen bond and π···π interactions. These studies contribute to the understanding of molecular assemblies and could inform the design of new materials or molecular devices (Prabhuswamy et al., 2017).

Properties

IUPAC Name

2-chloro-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O3S/c1-3-8(10)9(13)11-4-6-12(7-5-11)16(2,14)15/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTFIPMRQQZQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.